- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/941685-27-4x500.png)
941685-27-4 structure
商品名:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS番号:941685-27-4
MF:C15H21N5OSi
メガワット:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
- INCB032304
- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- -7-((2-(trimethylsilyl)
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
- EN300-7386208
- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- A1-24362
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
- HY-78248
- AS-52590
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- SY047224
- s5277
- SB17825
- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- Z3234820937
- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- P15380
- BCP10260
- MFCD11857754
- 941685-27-4
- AVMLPTWVYQXRSV-UHFFFAOYSA-N
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- AKOS015854478
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- AC-30032
- 3T5PU86BEN
- CCG-267649
- DA-22983
- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- CS-M2189
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
- DTXSID10655267
- SCHEMBL99142
- C15H21N5OSi
- EX-A2234
- INCB-032304
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
-
- MDL: MFCD11857754
- インチ: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
- InChIKey: AVMLPTWVYQXRSV-UHFFFAOYSA-N
- ほほえんだ: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1
計算された属性
- せいみつぶんしりょう: 315.15200
- どういたいしつりょう: 315.15153684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 501.8±50.0℃/760mmHg
- フラッシュポイント: 257.3±30.1 °C
- ようかいど: Insuluble (1.0E-3 g/L) (25 ºC),
- PSA: 68.62000
- LogP: 3.13370
- じょうきあつ: 0.0±1.2 mmHg at 25°C
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
- セキュリティの説明: H302 (100%) H312 (50%) H332 (50%)
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD196747)
- 危険レベル:IRRITANT
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1483733-10mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99+% | 10mg |
$7.00 | 2022-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 5g |
¥537.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 25g |
¥3021.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 25g |
¥ 2,461.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 250g |
¥ 11,206.00 | 2023-04-12 | |
Ambeed | A707673-250mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99% | 250mg |
$10.0 | 2025-02-25 | |
abcr | AB263671-25 g |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-27-4 | 25 g |
€677.10 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 250mg |
¥85.00 | 2024-04-24 | |
Enamine | EN300-7386208-0.25g |
4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |
941685-27-4 | 95.0% | 0.25g |
$34.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 10g |
¥ 1,227.00 | 2023-04-12 |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C
リファレンス
- Identification, Synthesis, and Characterization of Novel Baricitinib ImpuritiesACS Omega, 2023, 8(10), 9583-9591,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt
1.2 Reagents: Sodium carbonate ; pH 9 - 10
1.2 Reagents: Sodium carbonate ; pH 9 - 10
リファレンス
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
リファレンス
- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
リファレンス
- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C
リファレンス
- Preparation method of lucotinib phosphate, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
リファレンス
- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
リファレンス
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
リファレンス
- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
リファレンス
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C
リファレンス
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
リファレンス
- Preparation of Ruxolitinib and its intermediates, India, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C
リファレンス
- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C
リファレンス
- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C
リファレンス
- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
リファレンス
- Processes and intermediates for making a JAK inhibitor, United States, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
リファレンス
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
リファレンス
- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C
リファレンス
- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
リファレンス
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- INDEX NAME NOT YET ASSIGNED
- 2-(Trimethylsilyl)ethoxymethyl chloride
- 4-Bromopyrazole
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (+)-Dibenzoyl-D-tartaric acid
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Pyrazole-4-boronic Acid Hydrochloride
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine) 関連製品
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

清らかである:99%/99%/99%/99%/99%
はかる:10.0g/25.0g/50.0g/100.0g/250.0g
価格 ($):154.0/309.0/505.0/842.0/1405.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:941685-27-4)4-(1H-吡唑-4-基)-7-((2-(三甲基甲硅烷基)乙氧基)-甲基)-7H-吡咯并[2,3-d]嘧啶

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ